4-(2-methylpropoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Description
Scientific Research Applications
Human Beta3 Adrenergic Receptor Agonists
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their potential as human beta3 adrenergic receptor (AR) agonists. These compounds have shown significant selectivity and potency, with some derivatives demonstrating more than 1000-fold selectivity over other ARs. This highlights their potential application in treating metabolic disorders by targeting beta3 ARs (Parmee et al., 2000).
Human Carbonic Anhydrases Inhibitors
Research has also explored benzenesulfonamide derivatives for their interaction with human carbonic anhydrases (hCAs), particularly aiming at improving selectivity towards druggable isoforms. These studies, supported by crystallographic and docking analyses, offer insights into designing new inhibitors for specific hCAs involved in various diseases, showcasing the therapeutic potential of these compounds (Bruno et al., 2017).
Anticancer Agents
Several tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. These compounds showed promising results, with some exhibiting higher potency than established anticancer drugs like Doxorubicin. This indicates their potential as novel anticancer agents, contributing to the development of new therapeutic options (Alqasoumi et al., 2010).
Antimicrobial Agents
New compounds combining quinoline with sulfonamide moieties have been synthesized and tested as antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria, indicating their potential use in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).
Transfer Hydrogenation Catalysts
Half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings have been synthesized and characterized. These complexes demonstrated efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, indicating their application in synthetic chemistry and industrial processes (Dayan et al., 2013).
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-22(25)24-13-5-6-17-14-18(7-12-21(17)24)23-29(26,27)20-10-8-19(9-11-20)28-15-16(2)3/h7-12,14,16,23H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYGVXVYQQRYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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